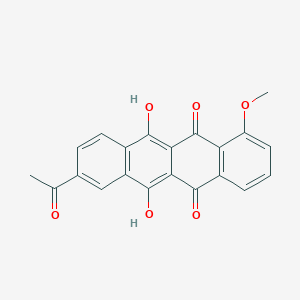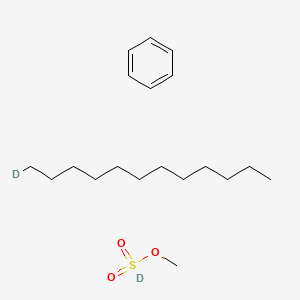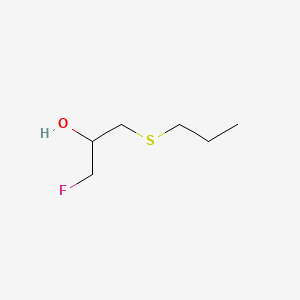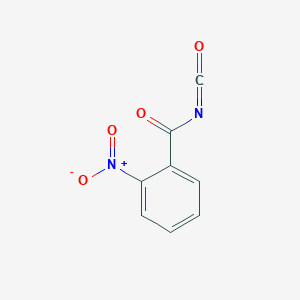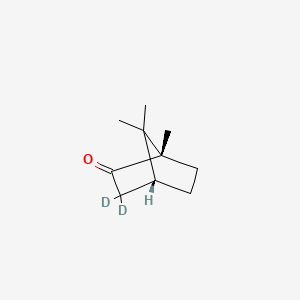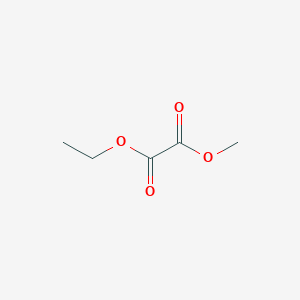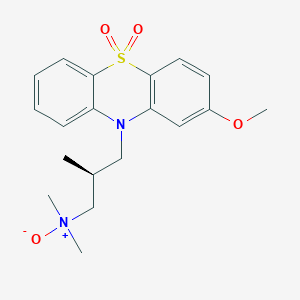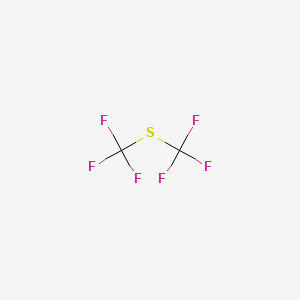
Bis(trifluoromethyl) sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trifluoromethyl) sulfide: is a fluorinated organosulfur compound with the chemical formula C(_2)F(_6)S(_2) . It is a volatile liquid that is extremely toxic by inhalation and has been used as a fumigant. This compound is also an intermediate in the synthesis of triflic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(trifluoromethyl) sulfide can be synthesized by reacting perchloromethyl mercaptan or thiophosgene with sodium fluoride . The reaction typically involves the following steps:
Reacting perchloromethyl mercaptan or thiophosgene with sodium fluoride: This reaction produces this compound as a product.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure the safe handling of the toxic and volatile intermediates.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the compound’s toxicity and volatility.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(trifluoromethyl) sulfide can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form trifluoromethanethiolate salts using tetrakis(dimethylamino)ethylene.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Tetrakis(dimethylamino)ethylene is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Various oxidized sulfur compounds.
Reduction: Trifluoromethanethiolate salts.
Substitution: Substituted sulfur compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Bis(trifluoromethyl) sulfide is used in trifluoromethylthiolation reactions, which are important in the synthesis of pharmaceuticals and agrochemicals . It is also used in copper-catalyzed cross-coupling reactions with boronic acids to produce trifluoromethyl-substituted aryl products .
Biology and Medicine: : The compound’s derivatives are explored for their potential biological activities, including their use as bioactive molecules in drug discovery .
Industry: : this compound is used as an intermediate in the production of triflic acid, which is a valuable reagent in organic synthesis .
Wirkmechanismus
The mechanism by which bis(trifluoromethyl) sulfide exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl groups. These groups are highly electronegative and can influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Bis(trifluoromethyl) disulfide: This compound is similar in structure but contains an additional sulfur atom.
Trifluoromethyl disulfide: Another related compound with similar applications in organic synthesis.
Uniqueness: Bis(trifluoromethyl) sulfide is unique due to its specific reactivity and the presence of two trifluoromethyl groups, which impart distinct chemical properties. Its ability to participate in trifluoromethylthiolation reactions and its use as an intermediate in the synthesis of valuable reagents like triflic acid highlight its importance in both research and industrial applications .
Eigenschaften
CAS-Nummer |
371-78-8 |
|---|---|
Molekularformel |
C2F6S |
Molekulargewicht |
170.08 g/mol |
IUPAC-Name |
trifluoro(trifluoromethylsulfanyl)methane |
InChI |
InChI=1S/C2F6S/c3-1(4,5)9-2(6,7)8 |
InChI-Schlüssel |
OFHCXWMZXQBQMH-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




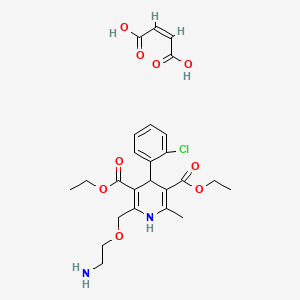
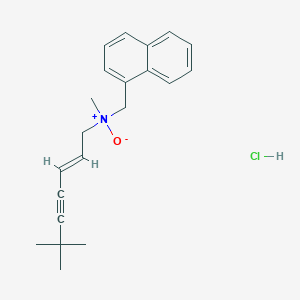
![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)
